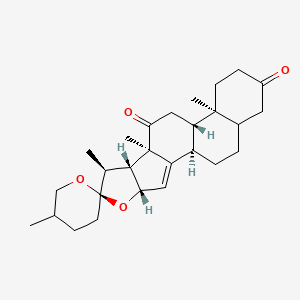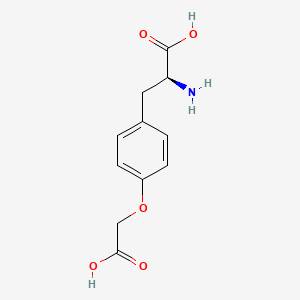
O-(Carboxymethyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Carboxymethyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, where a carboxymethyl group is attached to the hydroxyl group of the tyrosine molecule. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Carboxymethyl)-L-tyrosine typically involves the reaction of L-tyrosine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a carboxymethyl ester intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
pH: Alkaline (pH 8-10)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: Techniques such as crystallization, filtration, and drying to obtain high-purity product.
Quality Control: Analytical methods like HPLC and NMR to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
O-(Carboxymethyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
O-(Carboxymethyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and hydrogels for various applications
Mechanism of Action
The mechanism of action of O-(Carboxymethyl)-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosine kinases and receptors involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
O-(Carboxymethyl)-D-tyrosine: The D-isomer of the compound with similar chemical properties but different biological activity.
N-(Carboxymethyl)-L-tyrosine: A derivative where the carboxymethyl group is attached to the amino group of tyrosine.
O-(Hydroxymethyl)-L-tyrosine: A derivative with a hydroxymethyl group instead of a carboxymethyl group.
Uniqueness
O-(Carboxymethyl)-L-tyrosine is unique due to its specific modification at the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other derivatives .
Properties
CAS No. |
24558-63-2 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(carboxymethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H13NO5/c12-9(11(15)16)5-7-1-3-8(4-2-7)17-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
ARXFMTURSPNMGH-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


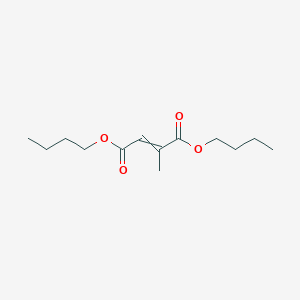
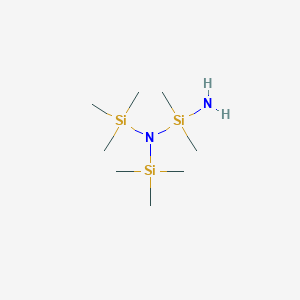
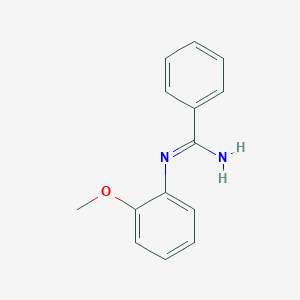
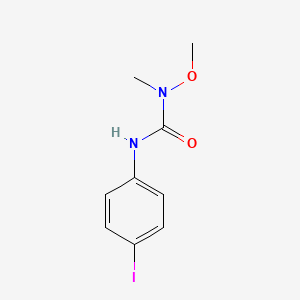
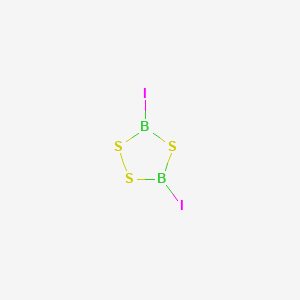


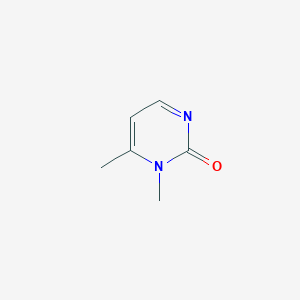
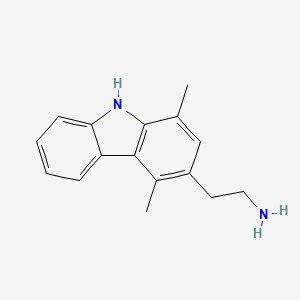
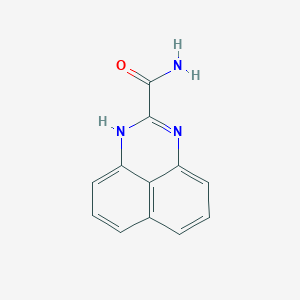
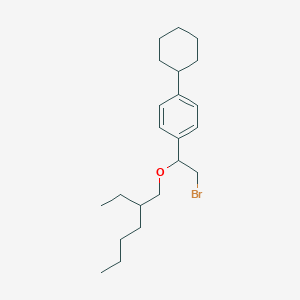
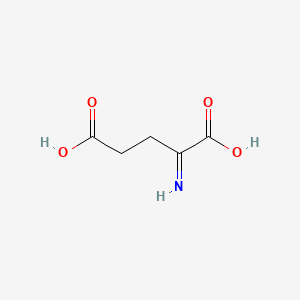
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
